molecular formula C20H16ClN3S B11339412 N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

N-(2-chlorobenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B11339412
M. Wt: 365.9 g/mol
InChI Key: AWEMPPCATVQKKA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 2-chlorophenylmethyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with appropriate reagents to form the thieno[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are critical to achieving the desired purity and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the aromatic rings or the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both 2-chlorophenylmethyl and 4-methylphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C20H16ClN3S

Molecular Weight

365.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C20H16ClN3S/c1-13-6-8-14(9-7-13)16-11-25-20-18(16)19(23-12-24-20)22-10-15-4-2-3-5-17(15)21/h2-9,11-12H,10H2,1H3,(H,22,23,24)

InChI Key

AWEMPPCATVQKKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NCC4=CC=CC=C4Cl

Origin of Product

United States

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